N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, has been utilized in the chemoselective acetylation of amino groups, showcasing its importance in the synthesis of antimalarial drugs. This process highlights the role of specific acyl donors and catalysts in achieving high selectivity and yield, essential for developing pharmaceuticals (Magadum & Yadav, 2018).
Antitumor Activity
A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activities. These compounds have shown excellent anticancer activity against various cancer cell lines, indicating the potential of ureido-acetamide derivatives in cancer therapy (Chena et al., 2022).
Pharmacological Properties
The pharmacological properties of ureido-acetamides have been explored, revealing their potency and selectivity as non-peptide cholecystokinin-B (CCKB) receptor antagonists. This research suggests their utility in exploring physiological functions of CCKB receptors, offering insights into potential therapeutic applications for gastrointestinal and psychiatric disorders (Bertrand et al., 1994).
Anticancer and Antimicrobial Activity
Novel 5-oxopyrrolidine derivatives have been synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, demonstrating promising anticancer and antimicrobial activities. These compounds, particularly those with azole, diazole, and hydrazone moieties, show significant potential against multidrug-resistant Staphylococcus aureus strains and cancer cell lines, highlighting the versatility of 5-oxopyrrolidine scaffolds in developing new therapeutics (Kairytė et al., 2022).
Environmental Applications
The degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in aqueous media through anodic oxidation with a boron-doped diamond electrode has been investigated. This study provides insights into the efficient mineralization of pharmaceutical compounds, contributing to environmental protection and the development of green chemistry technologies (Brillas et al., 2005).
Safety And Hazards
Researchers look at the toxicity of the compound and any risks associated with handling it. This could involve studying its effects on cells or animals, and looking at safety data sheets.
Future Directions
Based on the results of their studies, researchers suggest future directions for research. This could involve suggesting modifications to the compound to improve its properties, or further studies to understand its properties better.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
N-[3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-3-29-19-9-7-18(8-10-19)25-13-17(12-20(25)27)24-21(28)23-16-6-4-5-15(11-16)22-14(2)26/h4-11,17H,3,12-13H2,1-2H3,(H,22,26)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFOBPMZZGYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide |
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